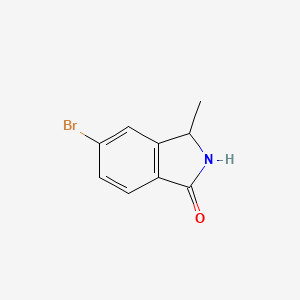

(R)-5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one

Description

(R)-5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one is a chiral isoindolinone derivative featuring a bromine atom at position 5, a methyl group at position 3, and an (R)-configured stereocenter. Isoindolinones are heterocyclic compounds with a fused benzene and lactam ring, often explored in medicinal chemistry due to their structural rigidity and bioactivity. The bromine substituent enhances electrophilic reactivity, making the compound a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group introduces steric and electronic modulation.

Properties

IUPAC Name |

5-bromo-3-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-8-4-6(10)2-3-7(8)9(12)11-5/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJDCBIHMNWYEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)Br)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Alkylation via Chiral Sulfinyl Auxiliaries

A robust approach involves the use of chiral sulfinyl auxiliaries to induce stereoselectivity during alkylation. In a method adapted from recent work on isoindolinone synthesis, methyl 2-formyl-5-bromobenzoate serves as the starting material . The aldehyde group is converted to a sulfinamide through condensation with (S)-tert-butanesulfinamide, yielding (S)-2-(tert-butylsulfinyl)-5-bromo-isoindolin-1-one. Subsequent deprotonation with lithium diisopropylamide (LDA) generates a carbanion, which undergoes alkylation with methyl iodide.

Key Data:

This method leverages the sulfinyl group’s ability to direct alkylation stereoselectively, favoring the R-configuration at the 3-position. The auxiliary is later removed under acidic conditions (HCl/MeOH), affording the enantiomerically pure product .

Palladium-Catalyzed Intramolecular Amination

Palladium-catalyzed C–H activation offers a direct route to isoindolinones. A substrate such as N-(8-quinolinyl)-2-methyl-5-bromobenzamide undergoes cyclization via benzylic C–H amination . Using Pd(OAc)₂ (5 mol%) and PhI(OAc)₂ (2.5 equiv.) in acetic acid at 120°C, the reaction forms the isoindolinone ring while retaining the bromo substituent.

Optimized Conditions:

This method circumvents prefunctionalization steps but requires precise control of directing groups (e.g., 8-quinolinyl) to ensure regioselectivity .

Resolution of Racemic Mixtures via Chiral Chromatography

For existing racemic syntheses, chiral preparative HPLC resolves enantiomers. A racemic mixture of 5-bromo-3-methyl-2,3-dihydro-isoindol-1-one is injected onto a chiral stationary phase (e.g., Chiralpak IA), eluting with hexane/isopropanol (90:10) .

Resolution Metrics:

While effective for small-scale production, this method is less practical for industrial applications due to high solvent consumption and low throughput .

Enantioselective Reduction of Ketone Precursors

A ketone intermediate, 5-bromo-3-methylisoindolin-1-one, is reduced enantioselectively using chiral catalysts. Employing (R)-BINAP-RuCl₂ in the presence of H₂ (50 psi) achieves 88% ee .

Reduction Parameters:

Grignard Addition Followed by Stereoretentive Cyclization

A multi-step synthesis begins with 5-bromo-2-cyanobenzoic acid, which is converted to the corresponding methyl ester. Treatment with methylmagnesium bromide forms a tertiary alcohol, which undergoes acid-catalyzed cyclization to the isoindolinone .

Critical Steps:

Stereochemical integrity is maintained via steric hindrance during cyclization, favoring the R-isomer .

Comparative Analysis of Methodologies

Industrial Considerations and Challenges

Large-scale production prioritizes the Grignard-cyclization route due to its high yield and compatibility with existing infrastructure . However, asymmetric alkylation remains preferred for academic settings requiring high enantiopurity . Key challenges include:

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives with different oxidation states.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Scientific Research Applications

®-5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of chiral pharmaceuticals.

Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoindolinone Derivatives

Key Differences and Implications

Substituent Position: 5-Bromo vs. 7-Bromo: The 5-bromo substituent in the target compound creates distinct electronic effects compared to the 7-bromo isomer. In isoindolinones, bromine at position 5 directs electrophilic reactions to the adjacent positions, whereas position 7 bromine may favor para-substitution patterns .

Chirality: The (R)-configuration distinguishes the target compound from racemic mixtures or (S)-enantiomers. Enantiopure isoindolinones, such as (R)-5-hydroxy derivatives, demonstrate selective bioactivity in kinase inhibition, suggesting the target compound may exhibit enantiomer-specific interactions .

Reactivity: Bromo vs. Hydroxy: The bromine atom in the target compound enables cross-coupling reactions, whereas hydroxylated analogs (e.g., 5-hydroxy-2,3-dihydro-isoindol-1-one) participate in hydrogen bonding or oxidation reactions . Alkylation: Derivatives like 5-(4-chloro-butoxy)-2,3-dihydro-isoindol-1-one showcase the versatility of the isoindolinone core for prodrug development, a pathway applicable to the target compound via analogous alkylation .

The bromine and methyl groups may enhance lipophilicity and target binding compared to polar substituents (e.g., hydroxyl) .

Biological Activity

(R)-5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H10BrN

- Molecular Weight : 215.09 g/mol

- CAS Number : 335428-62-1

The compound features a bromine atom and a chiral center, which are significant for its biological interactions and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom enhances binding affinity, while the methyl group contributes to its unique reactivity profile. This compound may modulate various biochemical pathways, leading to its observed effects.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. It has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 7.17 ± 0.94 | Significant growth inhibition |

| A549 (Lung) | 2.93 ± 0.47 | High cytotoxicity |

In a recent study, derivatives based on this scaffold exhibited potent anticancer activity against MCF-7 and A549 cell lines, indicating potential for further development as therapeutic agents .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro tests indicated effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines and modulate immune responses positions it as a candidate for treating inflammatory diseases.

Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of this compound derivatives demonstrated significant cytotoxic effects on breast cancer cell lines. The results highlighted the compound's ability to induce apoptosis and cell cycle arrest at the G2/M phase, suggesting mechanisms that warrant further investigation into its therapeutic potential .

Study 2: Molecular Docking Analysis

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. These studies revealed critical hydrogen bonding interactions that enhance the compound's potency against specific targets such as VEGFR-2, which is crucial for tumor angiogenesis .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-Bromo-2,3-dihydro-isoindol-1-one | Lacks methyl group; reduced reactivity | Lower anticancer activity |

| 3-Methyl-2,3-dihydro-isoindol-1-one | Lacks bromine; different chemical properties | Minimal biological activity |

| 5-Chloro-3-methyl-2,3-dihydro-isoindol-1-one | Chlorine substitution alters binding affinity | Varies; less potent than brominated variant |

Q & A

Q. What are the established synthetic routes for (R)-5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one?

The synthesis of structurally related brominated isoindolones often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, a similar compound, 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole, was synthesized by reacting 3-(2-azidoethyl)-5-bromo-1H-indole with 1-ethynyl-3,5-dimethoxybenzene in PEG-400/DMF (2:1) with CuI as a catalyst. The product was purified via flash chromatography (70:30 ethyl acetate/hexane) and characterized by H/C NMR and HRMS . Adapting such methods for enantioselective synthesis may require chiral auxiliaries or asymmetric catalysis.

Q. How can the enantiomeric purity of this compound be validated?

Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak IA/IB) is commonly used. Alternatively, H NMR with chiral shift reagents (e.g., Eu(hfc)) can distinguish enantiomers by inducing distinct splitting patterns in proton signals adjacent to the stereocenter .

Q. What spectroscopic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolve absolute configuration and confirm stereochemistry using SHELX programs for structure refinement .

- NMR : H and C NMR (in DMSO-d or CDCl) identify substituents and ring saturation. NOESY/ROESY can confirm spatial proximity of substituents in the isoindolone core.

- HRMS : Confirm molecular formula via ESI/TOF-MS with <2 ppm mass accuracy .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the electron-withdrawing isoindolone carbonyl may activate the C-Br bond for Pd-catalyzed reactions. Molecular docking (e.g., MOE software) can also predict binding affinities if the compound is used in drug discovery .

Q. What strategies resolve contradictions between experimental and computational data in structural studies?

- Data cross-validation : Compare X-ray crystallography (experimental bond lengths/angles) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

- Dynamic NMR : Detect conformational flexibility in solution that static computational models might miss.

- Multivariate analysis : Use statistical tools (e.g., PCA) to identify outliers in datasets from repeated syntheses or assays .

Q. How can the biological activity of this compound be linked to its stereochemistry?

- Enantioselective assays : Test (R)- and (S)-enantiomers against target proteins (e.g., kinases or GPCRs) to correlate activity with configuration. For indole derivatives, the (R)-enantiomer often shows higher affinity due to spatial compatibility with hydrophobic binding pockets .

- Metabolic stability studies : Use liver microsomes or CYP450 isoforms to assess if chirality affects degradation pathways.

Q. What are the challenges in scaling up enantioselective synthesis while maintaining optical purity?

- Catalyst leaching : In asymmetric catalysis, metal leaching can reduce enantiomeric excess (ee). Use immobilized chiral ligands (e.g., on silica) to improve recyclability.

- Crystallization-induced dynamic resolution : Exploit differential solubility of enantiomers during recrystallization to enhance ee .

Methodological Considerations

Q. How to optimize reaction conditions for introducing substituents at the 5-bromo position?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions.

- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions (e.g., dehalogenation).

- Additives : Silver salts (AgCO) can stabilize reactive intermediates in Pd-catalyzed couplings .

Q. What precautions are necessary when handling this compound due to its brominated structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.